Cas no 27648-87-9 (Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester)

Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester structure
27648-87-9 structure
Product Name:Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester
CAS No:27648-87-9
MF:C12H14O6
MW:254.235964298248
CID:273451
PubChem ID:347859
Update Time:2025-04-19

Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester
    • 1,2-bis-carbomethoxymethoxybenzene
    • 2,2'-[(1,2-phenylene)bis(oxy)]bis[acetic acid] dimethyl ester
    • AC1L889T
    • Ambcb5144050
    • CBDivE_003031
    • CTK4G0018
    • Dimethyl-o-phenylendioxydiacetat
    • methyl 2-(2-methyloxycarbonylmethoxyphenoxy)acetate
    • methyl 2-methoxycarbonylmethyloxyphenoxyacetate
    • NSC406759
    • Oprea1_812223
    • DTXSID30324448
    • SCHEMBL10506317
    • Dimethyl 2,2'-[1,2-phenylenebis(oxy)]diacetate
    • 1,2-bis-(carbomethoxymethoxy)benzene
    • bis(methoxycarbonylmethoxy)benzene
    • NSC-406759
    • LMSWPJWMWGZNFA-UHFFFAOYSA-N
    • 27648-87-9
    • Inchi: 1S/C12H14O6/c1-15-11(13)7-17-9-5-3-4-6-10(9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3
    • InChI Key: LMSWPJWMWGZNFA-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC)C1C=CC=CC=1OCC(=O)OC

Computed Properties

  • Exact Mass: 254.07902
  • Monoisotopic Mass: 254.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • Density: 1.208
  • Boiling Point: 332.3°C at 760 mmHg
  • Flash Point: 144.5°C
  • Refractive Index: 1.498
  • PSA: 71.06
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